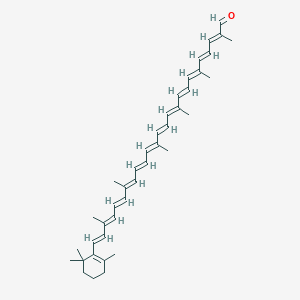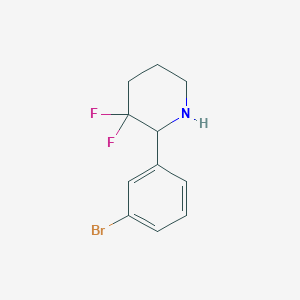
2-(3-Bromophenyl)-3,3-difluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-3,3-difluoropiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 3-bromophenyl group and two fluorine atoms at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-3,3-difluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzene and piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the aromatic substituent.
Coupling Reactions: The compound can be used in further coupling reactions to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to changes in the functional groups present on the piperidine ring.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-3,3-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets. The bromophenyl group and the fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid: This compound shares the bromophenyl group but differs in its core structure and fluorine substitution pattern.
3-Bromophenylacetic acid: Another compound with a bromophenyl group, but with different functional groups and applications.
Uniqueness
2-(3-Bromophenyl)-3,3-difluoropiperidine is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct chemical and biological properties. Its combination of a bromophenyl group and two fluorine atoms makes it a valuable scaffold for the development of new compounds with potential therapeutic and industrial applications.
Propiedades
Fórmula molecular |
C11H12BrF2N |
|---|---|
Peso molecular |
276.12 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-3,3-difluoropiperidine |
InChI |
InChI=1S/C11H12BrF2N/c12-9-4-1-3-8(7-9)10-11(13,14)5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 |
Clave InChI |
DJHDYECIBRIWBS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(NC1)C2=CC(=CC=C2)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




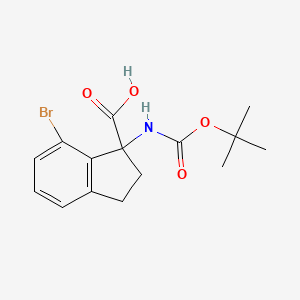
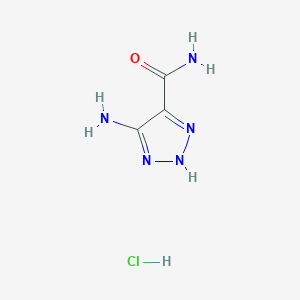


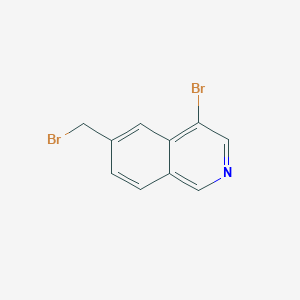





![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
